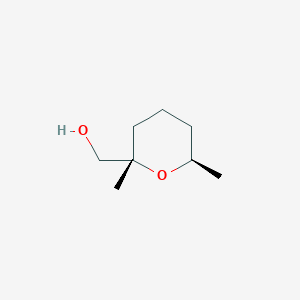

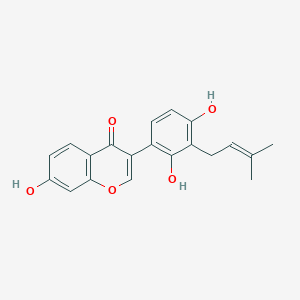

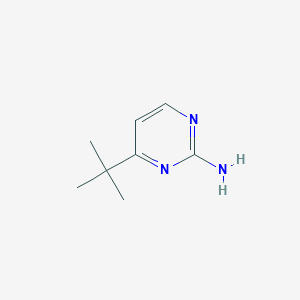

![molecular formula C12H16N2O4S B172942 5-(叔丁氧羰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-羧酸 CAS No. 165948-21-0](/img/structure/B172942.png)

5-(叔丁氧羰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-羧酸

描述

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽化学和折叠体

Boc-噻唑并吡啶支架用作构象受限β-氨基酸的前体。这些β-氨基酸具有形成具有明确二级结构的寡聚体的潜力。在Boc-噻唑并吡啶的C1碳原子处引入和转化取代基可以设计折叠体 - 由于空间限制而采用特定构象的分子。 这些折叠体可以模拟天然肽,并在药物设计、生物材料和分子识别方面有应用前景 .

光敏化合物

Boc-噻唑并吡啶衍生物因其光敏特性而受到研究。通过将这些化合物暴露于紫外线和可见光,它们的结构和性质会发生可逆变化。 这种光敏行为在光电子学、分子传感器和响应性材料等领域具有价值 .

材料科学

Boc-噻唑并吡啶独特的杂环结构使其在材料科学方面具有吸引力。研究人员正在探索将其纳入聚合物、纳米颗粒和薄膜中。 潜在应用包括有机半导体、发光材料和表面改性 .

有机合成和药物化学

Boc-噻唑并吡啶衍生物可以用作有机合成的构建模块。它们的反应性允许创建各种化学库。 药物化学家可以使用这些化合物设计新型候选药物,特别是在肽类治疗剂或酶抑制剂的背景下 .

催化和配体设计

功能化的Boc-噻唑并吡啶衍生物可以作为过渡金属催化剂的配体。它们的螯合特性使开发高效催化体系成为可能。 研究人员正在探索它们在不对称合成、交叉偶联反应和其他转化中的应用 .

生物探针和成像剂

基于Boc-噻唑并吡啶的分子可以用荧光标记或放射性同位素进行修饰。这些探针选择性地与特定的生物靶标结合,有助于细胞成像、药物递送和理解生物过程。 它们的稳定性和可调性质使其成为分子生物学和生物化学中的宝贵工具 .

作用机制

- The primary targets of this compound are not explicitly mentioned in the available literature. However, we do know that it is a novel dual inhibitor of IDO1 (indoleamine 2,3-dioxygenase 1) and DNA Pol gamma . IDO1 is involved in immune regulation, while DNA Pol gamma is essential for mitochondrial DNA replication.

Target of Action

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-9(13-7)10(15)16/h4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPCRFYYYVEWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462416 | |

| Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165948-21-0 | |

| Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

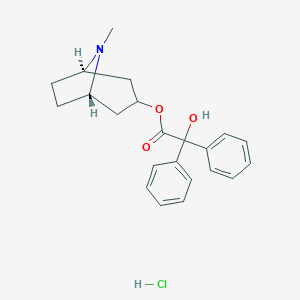

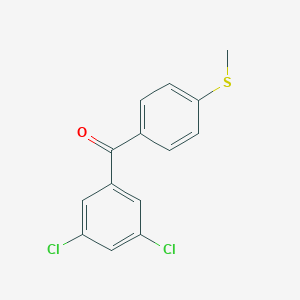

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

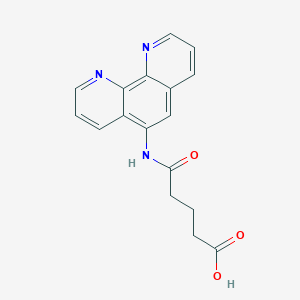

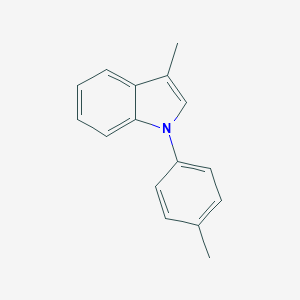

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)

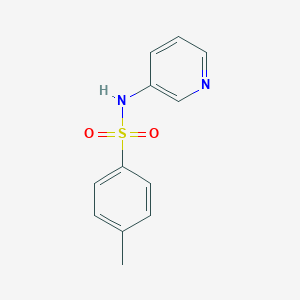

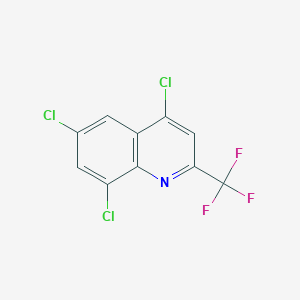

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)